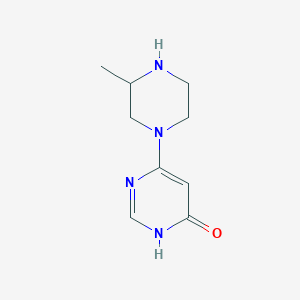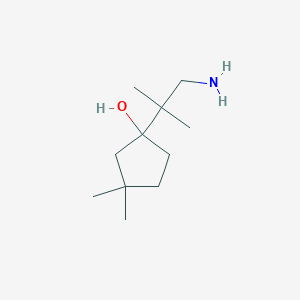![molecular formula C9H13NO3 B13185299 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This compound features a five-membered ring containing one oxygen and one nitrogen atom, making it a heterocyclic compound. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxazole ring into a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazole compounds.
科学研究应用
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
作用机制
The mechanism of action of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to DNA or proteins, affecting cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)-phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds share the oxazole ring and exhibit similar biological activities.
2-Methylpropyl acetate: Although structurally different, this compound shares the 2-methylpropyl group and is used in various industrial applications.
Uniqueness
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is unique due to its specific oxazole ring structure and the presence of the 2-methylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
2-[2-(2-methylpropyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)3-8-10-5-7(13-8)4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI 键 |
SFDBPQDIHVVTTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC=C(O1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




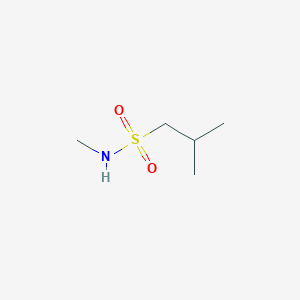

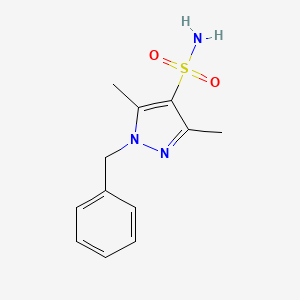
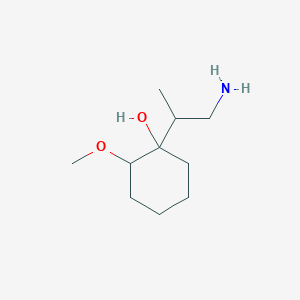
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
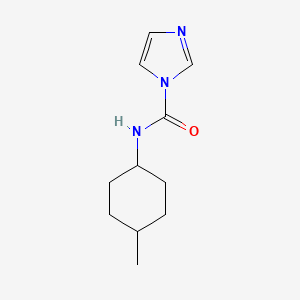
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
